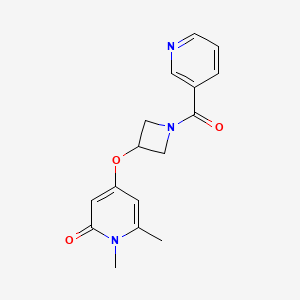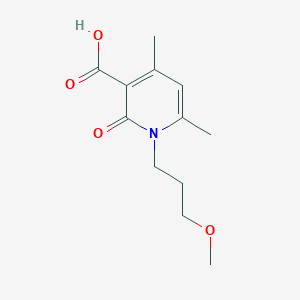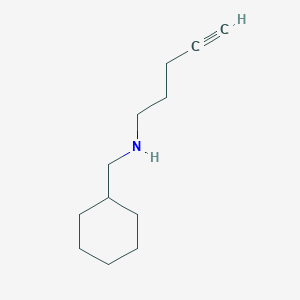
1,6-dimethyl-4-((1-nicotinoylazetidin-3-yl)oxy)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-dimethyl-4-((1-nicotinoylazetidin-3-yl)oxy)pyridin-2(1H)-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as AZD0328 and has been found to have various biochemical and physiological effects.
科学的研究の応用
Synthesis and Potential Applications
Heterocyclic Compound Synthesis : Research by Deohate and Palaspagar (2020) explores the synthesis of pyrimidine linked pyrazole heterocyclics, showcasing the potential of related compounds for insecticidal and antimicrobial applications. This indicates a route for developing substances with significant biological activities, possibly including the chemical structure of interest (Deohate & Palaspagar, 2020).
Antimicrobial and Antimycobacterial Activity : A study by R.V.Sidhaye et al. (2011) on nicotinic acid hydrazide derivatives reveals antimycobacterial activities, suggesting that modifications of the nicotinic acid moiety can lead to compounds with specific biological activities. This underscores the therapeutic potential of compounds related to the chemical structure for treating infections (R.V.Sidhaye et al., 2011).
Structural Studies and Properties
- Crystallographic Studies : The work by Orozco et al. (2009) on hydrogen-bonded ribbons and sheets in pyrimidinone compounds highlights the importance of structural analysis in understanding the molecular interactions that underpin the chemical and physical properties of these compounds. Such studies can provide insights into the design of new materials or drugs based on the scaffold of the molecule of interest (Orozco et al., 2009).
Chemical Reactions and Mechanisms
- Redox-Denitration Reactions : Research by Rees and Tsoi (2000) discusses a unique redox-denitration reaction involving aromatic nitro compounds, demonstrating the chemical versatility and reactivity of pyrimidinone structures. This could suggest avenues for chemical synthesis and modification techniques for compounds including "1,6-dimethyl-4-((1-nicotinoylazetidin-3-yl)oxy)pyridin-2(1H)-one" (Rees & Tsoi, 2000).
特性
IUPAC Name |
1,6-dimethyl-4-[1-(pyridine-3-carbonyl)azetidin-3-yl]oxypyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-6-13(7-15(20)18(11)2)22-14-9-19(10-14)16(21)12-4-3-5-17-8-12/h3-8,14H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDWVZBWYPSHQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(3-fluorophenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2457576.png)


![ethyl 4-{[(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B2457585.png)


![2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-fluorobenzo[d]thiazole](/img/structure/B2457589.png)

![(E)-4-(Dimethylamino)-N-[1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropyl]but-2-enamide](/img/structure/B2457592.png)
![1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2457593.png)



![2-[(5-Aminopyridin-2-yl)oxy]benzonitrile](/img/structure/B2457599.png)